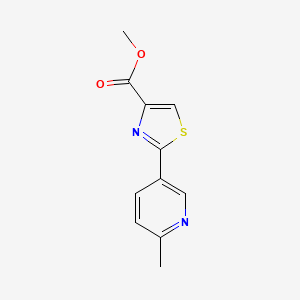
Methyl 2-(6-Methylpyridin-3-yl)thiazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(6-Methylpyridin-3-yl)thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring fused with a pyridine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-Methylpyridin-3-yl)thiazole-4-carboxylate typically involves the condensation of 6-methyl-3-pyridinecarboxaldehyde with thioamide derivatives under acidic or basic conditions. The reaction is often carried out in solvents like ethanol or methanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process .
化学反应分析
Types of Reactions
Methyl 2-(6-Methylpyridin-3-yl)thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the thiazole and pyridine rings.
Substitution: Substituted thiazole and pyridine derivatives.
科学研究应用
Methyl 2-(6-Methylpyridin-3-yl)thiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as a neuroprotective and anti-inflammatory agent.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators
作用机制
The mechanism of action of Methyl 2-(6-Methylpyridin-3-yl)thiazole-4-carboxylate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It may inhibit pathways such as the NF-kB inflammatory pathway and reduce oxidative stress by scavenging free radicals.
相似化合物的比较
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
Methyl 2-(6-Methylpyridin-3-yl)thiazole-4-carboxylate is unique due to its specific combination of a pyridine and thiazole ring, which imparts distinct chemical and biological properties.
属性
分子式 |
C11H10N2O2S |
|---|---|
分子量 |
234.28 g/mol |
IUPAC 名称 |
methyl 2-(6-methylpyridin-3-yl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C11H10N2O2S/c1-7-3-4-8(5-12-7)10-13-9(6-16-10)11(14)15-2/h3-6H,1-2H3 |
InChI 键 |
OOOHSTHVPDAISD-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=C(C=C1)C2=NC(=CS2)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Bromo-1H-benzo[f]indazole](/img/structure/B13679336.png)
![2-(2-Acetamido-6-benzothiazolyl)-N-[2-[benzyl(methyl)amino]ethyl]acetamide](/img/structure/B13679339.png)
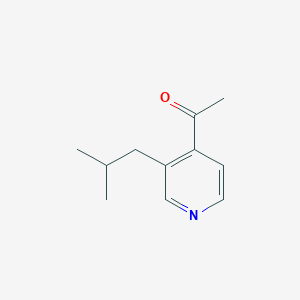
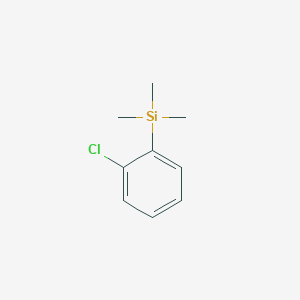
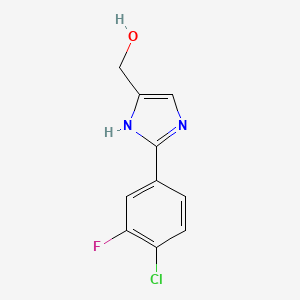

![2-Methylimidazo[1,2-b]pyridazin-3-amine hydrochloride](/img/structure/B13679370.png)

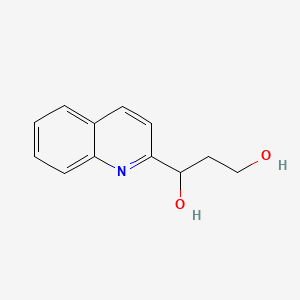

![Methyl (S)-2-[2-Amino-3-(3,4-dihydroxyphenyl)-N-methylpropanamido]acetate Hydrochloride](/img/structure/B13679423.png)
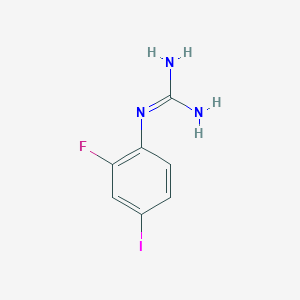
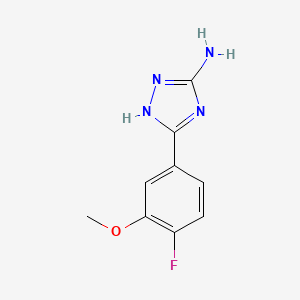
![2-(2,6-Difluorophenyl)-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B13679451.png)
